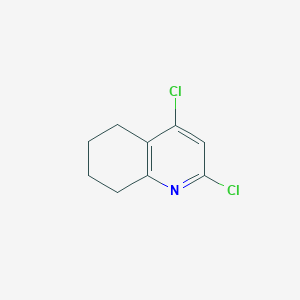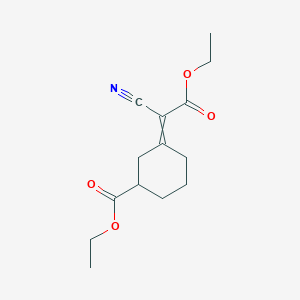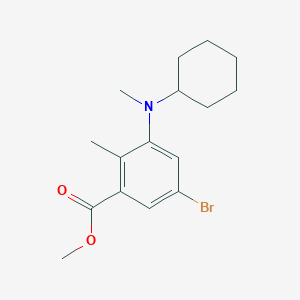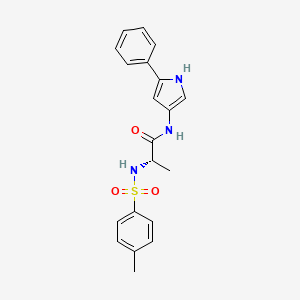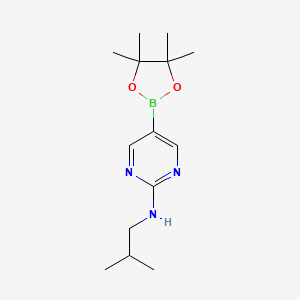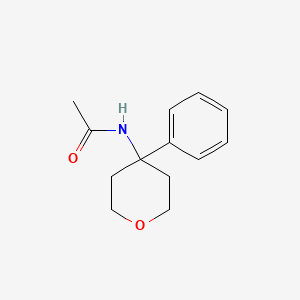
N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of THPPA consists of a tetrahydro-2H-pyran ring attached to a phenyl group and an acetamide group . The molecular formula is C13H17NO2, with an average mass of 235.279 Da and a monoisotopic mass of 235.120850 Da .Chemical Reactions Analysis
The chemical reactions involving 2H-Pyrans, a key component of THPPA, have been studied . The literature suggests that these heterocycles can establish an equilibrium with their opened isomeric forms .Physical And Chemical Properties Analysis
THPPA has a density of 1.2±0.1 g/cm3, a boiling point of 443.8±40.0 °C at 760 mmHg, and a flash point of 222.2±27.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds . The compound has a polar surface area of 48 Å2 and a molar volume of 200.1±3.0 cm3 .Scientific Research Applications
Coordination Complexes and Antioxidant Activity
N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide derivatives have been utilized in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, involving pyrazole-acetamide derivatives, demonstrated significant antioxidant activity as established through various in vitro assays (Chkirate et al., 2019).
Synthesis and Biological Evaluation as Analgesic and Anti-inflammatory Agents
A derivative, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, was synthesized and showed notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities in vivo, suggesting its potential as a therapeutic agent (Nayak et al., 2014).
Crystal Structure and Characterization
The crystal structure and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide have been investigated, demonstrating the significance of intramolecular C-H···O hydrogen bond interactions in the compound's stability. This research highlights its potential applications in materials science and drug design (Nayak et al., 2014).
Synthesis of Novel Derivatives and Antimicrobial Activities
Novel thiazole derivatives incorporating a pyrazole moiety and related to this compound have been synthesized. These compounds exhibited significant antimicrobial activities, highlighting their potential in the development of new antimicrobial agents (Saravanan et al., 2010).
Synthesis Involving Anti-inflammatory Activity
Derivatives of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and exhibited significant anti-inflammatory activity. This demonstrates the compound's potential in the development of anti-inflammatory drugs (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-(4-phenyloxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZWPRQGBZBAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCOCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Oxazolo[5,4-b]pyridin-2-amine dihydrochloride](/img/structure/B1401392.png)
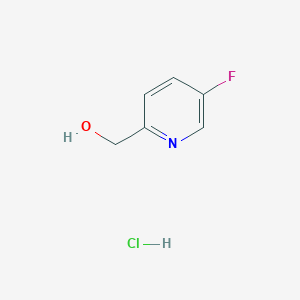

![(S,E)-Methyl N-(4-hydroxy-2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonylacetimidate](/img/structure/B1401396.png)
![Methyl 3'-amino-3-fluoro-[1,1'-biphenyl]-4-carboxylate hydrochloride](/img/structure/B1401398.png)
